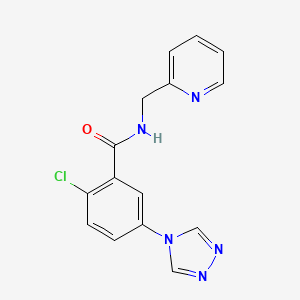
2-chloro-N-(2-pyridinylmethyl)-5-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-pyridinylmethyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and has been shown to be useful in a range of laboratory experiments. In
作用機序
The exact mechanism of action of 2-chloro-N-(2-pyridinylmethyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes such as DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes such as DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have neuroprotective effects, and may be useful in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-chloro-N-(2-pyridinylmethyl)-5-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potentially useful compound for studying the mechanisms of cancer cell death. Additionally, this compound has been shown to have neuroprotective effects, making it useful for studying neurological disorders. One limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are a number of future directions for research on 2-chloro-N-(2-pyridinylmethyl)-5-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also exploring the potential use of this compound in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanisms of action of this compound, which may lead to new insights into cellular processes such as DNA replication and cell division.
合成法
The synthesis of 2-chloro-N-(2-pyridinylmethyl)-5-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloro-5-nitrobenzamide with 2-pyridinemethanamine and sodium azide in the presence of a palladium catalyst. The resulting compound is then reduced with hydrogen gas to yield the final product.
科学的研究の応用
2-chloro-N-(2-pyridinylmethyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. This compound has been shown to have anticancer properties, and has been used in studies investigating the mechanisms of cancer cell death. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-chloro-N-(pyridin-2-ylmethyl)-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-14-5-4-12(21-9-19-20-10-21)7-13(14)15(22)18-8-11-3-1-2-6-17-11/h1-7,9-10H,8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHQVTQABLHMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
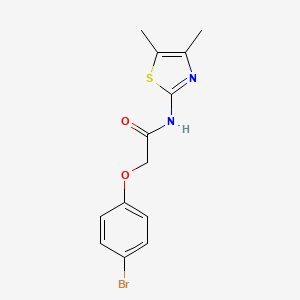
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5736434.png)
![2-(4-bromophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5736446.png)
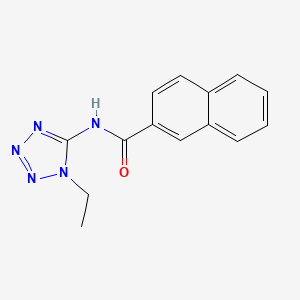
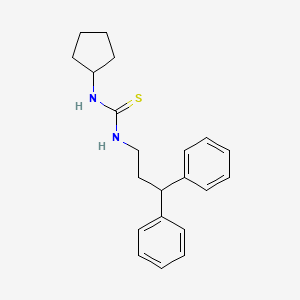
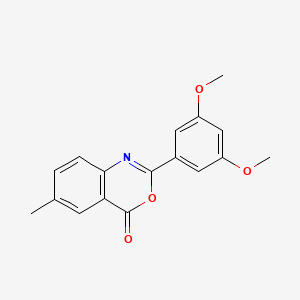
![methyl 1-[4-(acetylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5736480.png)
![diethyl 3-methyl-5-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5736487.png)
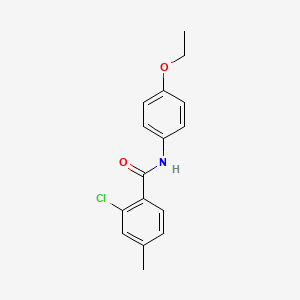
![8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5736499.png)

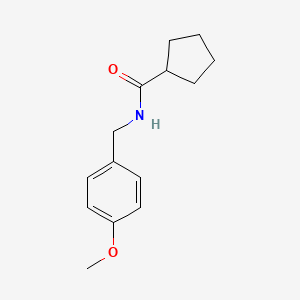
![4-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5736520.png)
![N'-{[2-(1-naphthyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5736532.png)
